2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- is a chemical compound with the molecular formula C11H11NO3S. It is a derivative of pyrrolidinedione, which is a five-membered lactam ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- typically involves the reaction of 2,5-pyrrolidinedione with 3-methoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Pyrrolidinedione, 1-methyl-
- 2,5-Pyrrolidinedione, 1-[(2,4-dibromo-5-methoxyphenyl)thio]-
- 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole
Uniqueness
2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]- is unique due to its specific structural features and the presence of the methoxyphenylthio group This gives it distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
482308-31-6 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3S/c1-15-8-3-2-4-9(7-8)16-12-10(13)5-6-11(12)14/h2-4,7H,5-6H2,1H3 |
InChI Key |
CUVWDLXAFOCGJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SN2C(=O)CCC2=O |
Origin of Product |
United States |
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